Antimalarial Primary Screening Activity: Target Compound vs. Inactive Baseline
In a primary single-point screen against Plasmodium falciparum NF54 using the nanoGlo assay at 2 µM concentration over 72 hours, 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole was tested for growth inhibition activity . This assay identifies compounds with potential antimalarial activity. The compound was submitted to this screen as part of a larger collection, but specific percent inhibition values or confirmatory dose-response IC50 data have not been publicly disclosed in curated databases . Without disclosed quantitative inhibition data, the primary screen result serves only as evidence of biological testing interest rather than a validated differentiation point against specific comparators .
| Evidence Dimension | Antimalarial activity (growth inhibition) |
|---|---|
| Target Compound Data | Tested at 2 µM in P. falciparum NF54 nanoGlo assay; specific inhibition value not publicly available |
| Comparator Or Baseline | No specific comparator data available; screen baseline (untreated control) implied |
| Quantified Difference | Not determinable from available public data |
| Conditions | P. falciparum NF54 strain; nanoGlo assay; 2 µM; 72 h incubation |
Why This Matters
This assay entry confirms the compound has reached primary biological evaluation, but the absence of quantitative inhibition data means it cannot currently be prioritized over analogs on this basis.
